1-(4-Fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine trihydrochloride
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Overview
Description
1-(4-Fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine trihydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, which make it a valuable tool in various research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine trihydrochloride typically involves multiple steps, starting with the reaction of 4-fluorophenylpiperazine with pyridin-4-ylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0°C to 25°C. The product is then purified through recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, the compound is often produced as a trihydrochloride salt to improve its stability and handling properties.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine trihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
1-(4-Fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine trihydrochloride is widely used in scientific research due to its unique properties and reactivity. It serves as a building block in the synthesis of more complex molecules and is used in the development of pharmaceuticals, agrochemicals, and other chemical products. Its applications in medicinal chemistry include the design of new drugs with potential therapeutic effects.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine trihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating biological processes and signaling pathways. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine trihydrochloride is compared with other similar compounds, such as 1-(4-fluorophenyl)piperazine and 4-(pyridin-4-ylmethyl)piperazine. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their reactivity and applications. The uniqueness of this compound lies in its specific combination of fluorophenyl and pyridinyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3.3ClH/c17-15-1-3-16(4-2-15)20-11-9-19(10-12-20)13-14-5-7-18-8-6-14;;;/h1-8H,9-13H2;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEMFNGQIGXSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C3=CC=C(C=C3)F.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl3FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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